molecular formula C12H17HgNO2 B14716412 MERCURY, ACETATO(p-(DIETHYLAMINO)PHENYL)- CAS No. 21109-99-9

MERCURY, ACETATO(p-(DIETHYLAMINO)PHENYL)-

Cat. No.: B14716412
CAS No.: 21109-99-9
M. Wt: 407.86 g/mol
InChI Key: CKZPFIZBRVCMCY-UHFFFAOYSA-M
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Description

Mercury, acetato(p-(diethylamino)phenyl)- is an organomercury compound. Organomercury compounds are known for their applications in various fields, including medicine, agriculture, and industry. This particular compound is characterized by the presence of a mercury atom bonded to an acetato group and a p-(diethylamino)phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mercury, acetato(p-(diethylamino)phenyl)- typically involves the reaction of mercury(II) acetate with p-(diethylamino)phenyl compounds under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or benzene, and the temperature is maintained to ensure the stability of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Mercury, acetato(p-(diethylamino)phenyl)- can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: This compound can be reduced under specific conditions to yield different mercury-containing species.

    Substitution: The acetato and p-(diethylamino)phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides and amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury oxides, while reduction can produce elemental mercury or mercury amalgams.

Scientific Research Applications

Mercury, acetato(p-(diethylamino)phenyl)- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its interactions with biological molecules and potential use in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antimicrobial and anticancer applications.

    Industry: It is used in the production of specialized materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of mercury, acetato(p-(diethylamino)phenyl)- involves its interaction with cellular components. The mercury atom can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in antimicrobial and cytotoxic effects. The compound’s molecular targets include enzymes involved in cellular metabolism and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenylmercury acetate: Similar in structure but lacks the diethylamino group.

    Methylmercury acetate: Contains a methyl group instead of the p-(diethylamino)phenyl group.

    Ethylmercury acetate: Contains an ethyl group instead of the p-(diethylamino)phenyl group.

Uniqueness

Mercury, acetato(p-(diethylamino)phenyl)- is unique due to the presence of the p-(diethylamino)phenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility in organic solvents and its ability to interact with biological molecules, making it a valuable reagent in research and industrial applications.

Properties

CAS No.

21109-99-9

Molecular Formula

C12H17HgNO2

Molecular Weight

407.86 g/mol

IUPAC Name

acetyloxy-[4-(diethylamino)phenyl]mercury

InChI

InChI=1S/C10H14N.C2H4O2.Hg/c1-3-11(4-2)10-8-6-5-7-9-10;1-2(3)4;/h6-9H,3-4H2,1-2H3;1H3,(H,3,4);/q;;+1/p-1

InChI Key

CKZPFIZBRVCMCY-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)[Hg]OC(=O)C

Origin of Product

United States

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